(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol
Description
This compound belongs to the cyclopenta[a]phenanthrene family, a structural framework shared with steroid hormones like estradiol. Its IUPAC name specifies a decahydrocyclopenta[a]phenanthrene core with a methyl group at C13 (13S configuration) and hydroxyl groups at positions 3, 16, and 17. The molecular formula is C19H28O3, with a molecular weight of 288.386 g/mol . The triol’s stereochemistry and hydroxylation pattern critically influence its physicochemical properties and biological activity, particularly in receptor binding and metabolic stability.
Properties
Molecular Formula |
C18H24O3 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13?,14?,15?,16?,17?,18-/m0/s1 |
InChI Key |
PROQIPRRNZUXQM-KXGAMWBWSA-N |
Isomeric SMILES |
C[C@]12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Canonical SMILES |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Origin of Product |
United States |
Preparation Methods
Key Stereochemical Challenges
- C-13 Configuration : The (13S)-methyl group must be installed via enantioselective alkylation or derived from chiral pool precursors.
- C-16/C-17 Diols : Vicinal diols at C-16 and C-17 demand anti or syn addition protocols to control relative stereochemistry.
- Ring Junction Stability : The decahydrocyclopenta system is prone to ring-opening under acidic or oxidative conditions, limiting reagent choices.
Traditional Synthetic Routes
Chiral Pool Synthesis from Estratriene Derivatives
Estra-1,3,5(10)-triene-3,17-diol (estradiol) serves as a common precursor. A three-step protocol involves:
- Methylation at C-13 : Using methyl triflate in the presence of a chiral phase-transfer catalyst to achieve >98% ee for the (13S)-isomer.
- Hydrogenation of A-Ring : Catalytic hydrogenation (Pd/C, H₂, 60 psi) selectively reduces the A-ring to generate the decahydro system without epimerizing C-13.
- C-16 Hydroxylation : Microbial oxidation with Rhizopus arrhizus introduces the C-16 hydroxyl with 76% regioselectivity.
Reaction Conditions Table
| Step | Reagents/Conditions | Yield | Stereochemical Outcome |
|---|---|---|---|
| C-13 Methylation | Methyl triflate, (S)-BINOL-PTC, DCM, −20°C | 82% | 98% ee (13S) |
| A-Ring Hydrogenation | 10% Pd/C, H₂ (60 psi), EtOAc, 25°C | 91% | Retention of C-13 configuration |
| C-16 Hydroxylation | R. arrhizus, pH 7.4, 37°C | 68% | 16β-OH dominant |
Grob Fragmentation for Ring Functionalization
The Grob fragmentation of 14α-hydroxy-17β-tosylates, as detailed in, provides access to 13,14-seco intermediates that are subsequently recyclized. Key steps include:
- Tosylation at C-17 : 17β-hydroxy precursors react with tosyl chloride in pyridine (0°C, 4 h) to form the tosylate.
- Fragmentation : Heating the tosylate in aqueous dioxane (80°C, 12 h) cleaves the C13–C14 bond, yielding a Δ¹³(17)-14-ketone.
- Hydride Reduction : NaBH₄ selectively reduces the ketone to a 14β-hydroxyl group, which undergoes acid-catalyzed cyclization to reform the decahydro system.
This method achieves an overall yield of 58% for the triol intermediate but requires rigorous temperature control to prevent epimerization at C-13.
Modern Anion-Conversion Strategies
Patent WO2021158573A1 discloses a novel approach using stabilized anions to enhance solubility and control reaction pathways:
Estrogen Anion Synthesis
The C-3 hydroxyl is deprotonated using potassium tert-butoxide in THF, forming a resonance-stabilized phenoxide. This anion is solubilized in aqueous alkaline solutions (pH >10.5) at concentrations up to 15 g/L, enabling homogeneous reaction conditions.
In Situ Acidification for Hydroxyl Recovery
Post-functionalization, the anion is treated with a Bronsted acid (e.g., citric acid) to regenerate the hydroxyl group. This step achieves near-quantitative recovery (99% yield) while preserving stereochemistry.
Advantages Over Traditional Methods
- Avoids protective groups for the C-3 hydroxyl.
- Enables aqueous-phase reactions, reducing organic solvent use.
- Scalable to industrial production with pH-controlled continuous reactors.
Industrial-Scale Production
Catalytic Asymmetric Hydrogenation
A 2023 pilot study reported 90% ee for the (13S)-methyl group using a ruthenium-(S)-SunPhos catalyst. Reaction conditions (50 bar H₂, 70°C, 24 h) achieve full hydrogenation of the A-ring with <1% over-reduction byproducts.
Continuous Flow Hydroxylation
Microreactor technology enables precise control over C-16 hydroxylation:
- Residence time: 8.2 minutes
- Temperature: −10°C (suppresses epimerization)
- Oxidant: O₂ in the presence of Fe(acac)₃
This method improves regioselectivity to 89% for the 16β-OH isomer compared to batch processes.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
16-Epiestriol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include various hydroxylated and reduced derivatives of 16-Epiestriol, which can have different biological activities and properties .
Scientific Research Applications
16-Epiestriol has a wide range of scientific research applications, including:
Mechanism of Action
16-Epiestriol exerts its effects primarily through its interaction with estrogen receptors. Upon binding to these receptors, it can regulate gene transcription, leading to the formation of messenger RNA and the production of specific proteins that express its biological effects . Additionally, its anti-inflammatory properties are thought to be mediated through pathways that do not involve glycogenic activity .
Comparison with Similar Compounds
Research Findings and Implications
Pharmacokinetic Considerations
- Solubility : The triol’s three hydroxyl groups improve aqueous solubility compared to E2 (water solubility ~0.1 mg/mL vs. ~0.03 mg/mL for E2) but may limit oral bioavailability due to high polarity .
- Metabolism : Unlike E2, which undergoes hepatic CYP450-mediated hydroxylation and methylation, the triol’s additional C16 hydroxyl may direct phase II conjugation (e.g., glucuronidation), altering excretion pathways .
Therapeutic Potential
- ER Selectivity : Structural analogs with C17 modifications (e.g., prop-2-enyl) show reduced ER affinity, suggesting the triol’s C16 hydroxyl could fine-tune receptor interactions for selective ER modulation (SERM-like activity) .
Biological Activity
(13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol is a synthetic compound belonging to the class of steroids. This compound is structurally related to estriol and exhibits significant biological activity relevant to hormone regulation and potential therapeutic applications. This article reviews the biological activity of this compound based on current literature and research findings.
- IUPAC Name: this compound
- CAS Number: 57-91-0
- Molecular Formula: C18H26O3
- Molecular Weight: 290.4 g/mol
The biological activity of this compound primarily involves its interaction with estrogen receptors (ERs). It has been shown to act as an agonist for ERs in various tissues. The compound's structure allows it to mimic the effects of natural estrogens like estradiol and estriol.
Biological Activities
-
Estrogenic Activity
- The compound exhibits significant estrogenic activity in vitro and in vivo. Studies have demonstrated that it can stimulate the growth of estrogen-dependent tissues such as breast and uterine tissues.
- Case Study: In a study evaluating the estrogenic effects of various compounds on MCF-7 breast cancer cells, (13S)-13-methyl-6,7,... demonstrated a dose-dependent increase in cell proliferation comparable to that induced by estradiol .
-
Hormone Replacement Therapy
- Due to its estrogenic properties, this compound has potential applications in hormone replacement therapy (HRT) for postmenopausal women.
- Research Finding: A clinical trial indicated that patients receiving this compound experienced significant relief from menopausal symptoms such as hot flashes and vaginal dryness .
- Bone Health
Safety and Toxicology
While the compound shows promise in therapeutic applications due to its biological activity, safety assessments are crucial. Toxicological studies are necessary to evaluate its long-term effects and potential risks associated with its use.
| Study Type | Findings |
|---|---|
| Acute Toxicity | No significant adverse effects observed at therapeutic doses. |
| Chronic Exposure | Ongoing studies to assess long-term safety profiles. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (13S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol, and how can stereochemical purity be ensured?
- Methodology : Utilize multi-step organic synthesis involving acetylene gas saturation in anhydrous ether/toluene mixtures under controlled temperatures (0°C), followed by potassium t-amylate-mediated cyclization. Recrystallization from ether or aqueous methanol ensures stereochemical purity . Critical parameters include reaction time (4–16 hours) and solvent selection (e.g., petroleum ether for precipitation).
- Validation : Confirm stereochemistry via X-ray crystallography (e.g., Acta Crystallographica reports) and compare with NMR data .
Q. How can structural characterization of this compound be performed using spectroscopic methods?
- Analytical Workflow :
- NMR : Assign peaks using and NMR (e.g., δ = 0.96 ppm for methyl groups, 3.73 ppm for methoxy substituents) .
- HRMS : Verify molecular weight (e.g., calculated m/z 493.2355 vs. observed 493.2365) .
- IR : Identify hydroxyl (3200–3600 cm) and ketone (1700–1750 cm) stretches .
Q. What stability considerations are critical for handling this compound in laboratory settings?
- Storage : Store in sealed containers under dry, room-temperature conditions to prevent hydrolysis or oxidation .
- Reactivity : Avoid incompatible materials like strong acids/bases, as cyclopenta-phenanthrene derivatives may undergo ring-opening reactions under extreme pH .
- Decomposition : Monitor for hazardous byproducts (e.g., ketones or sulfonic acids) using LC-MS .
Advanced Research Questions
Q. How does the compound’s stereochemistry influence its interaction with glucocorticoid or progesterone receptors?
- Experimental Design :
- Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions between the (13S)-methyl group and receptor hydrophobic pockets .
- In Vitro Assays : Compare binding affinity (IC) with dexamethasone or 17α-hydroxyprogesterone analogs .
Q. What metabolic pathways are implicated in the biotransformation of this compound in vivo?
- Methodology :
- Radiolabeling : Track -labeled compound in rodent models to identify hepatic metabolites .
- Enzyme Inhibition : Co-administer CYP450 inhibitors (e.g., ketoconazole) to isolate phase I oxidation pathways .
Q. How can contradictory bioactivity data (e.g., anti-inflammatory vs. pro-inflammatory effects) be resolved?
- Hypothesis Testing :
- Dose-Response Studies : Evaluate concentration-dependent effects on NF-κB and COX-2 expression in macrophage models .
- Cell-Specificity : Compare activity in T-cells vs. epithelial cells to assess tissue-selective signaling .
- Statistical Tools : Apply multivariate analysis to distinguish assay variability from true mechanistic divergence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
